

Application of Disulfoton Sulfone in Environmental Monitoring

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disulfoton sulfone*

Cat. No.: *B150065*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton, a systemic organophosphate insecticide and acaricide, has been utilized in agriculture to control a variety of insect pests on field and vegetable crops.^{[1][2]} Upon its release into the environment, disulfoton undergoes metabolic transformation, primarily through oxidation, to form several metabolites, including disulfoton sulfoxide and the more persistent and toxic **disulfoton sulfone**.^{[1][3][4][5]} Due to its stability and mobility in soil, **disulfoton sulfone** poses a significant risk of contaminating groundwater and surface water, necessitating robust monitoring strategies.^[3] This document provides detailed application notes and protocols for the environmental monitoring of **disulfoton sulfone**, intended for use by researchers, scientists, and professionals in related fields.

Disulfoton and its metabolites, including the sulfone, are potent cholinesterase inhibitors, exerting their toxic effects by disrupting nerve impulse transmission.^{[2][6]} The comparable toxicity of **disulfoton sulfone** to its parent compound underscores the importance of its inclusion in environmental risk assessments.^[4] Although the use of disulfoton has been canceled in the United States, its persistence in the environment and continued use in other parts of the world warrant ongoing monitoring efforts.^{[3][7]}

Data Presentation

Table 1: Physicochemical Properties of Disulfoton and its Major Metabolites

Compound	Molecular Formula	Molar Mass (g/mol)	Water Solubility (mg/L)	Log Koc
Disulfoton	C ₈ H ₁₉ O ₂ PS ₃	274.4	25	2.74
Disulfoton sulfoxide	C ₈ H ₁₉ O ₃ PS ₃	290.4	Moderately Soluble	1.85
Disulfoton sulfone	C ₈ H ₁₉ O ₄ PS ₃	306.4	Higher than Disulfoton	2.21

Source: Data compiled from multiple sources.[\[1\]](#)

Table 2: Summary of Environmental Fate Characteristics

Compound	Persistence in Soil	Mobility in Soil	Potential for Leaching
Disulfoton	Low	Moderately Mobile	Moderate
Disulfoton sulfoxide	Moderate	Mobile	High
Disulfoton sulfone	High (persists >64 days)	Mobile	High

Source: Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)

Table 3: Selected Toxicity Data

Organism	Test Type	Compound	Value	Units
Rat (oral)	LD50	Disulfoton	2.6 - 12.5	mg/kg
Mallard duck (oral)	LD50	Disulfoton	6.54	mg/kg
Bobwhite quail (oral)	LD50	Disulfoton	12 - 31	mg/kg
Rainbow trout	LC50 (96h)	Disulfoton	3.0	mg/L
Bluegill sunfish	LC50 (96h)	Disulfoton	0.039	mg/L

Source: Data compiled from multiple sources.[\[6\]](#) Note: Specific toxicity data for **Disulfoton sulfone** is often comparable to or greater than the parent compound.

Experimental Protocols

Protocol 1: Determination of Disulfoton and its Metabolites in Agricultural Products by d-SPE and UHPLC-MS/MS

This protocol is adapted from a method for the analysis of disulfoton and its metabolites in various agricultural products.[\[8\]](#)

1. Scope: This method is applicable for the quantitative determination of disulfoton, disulfoton sulfoxide, and **disulfoton sulfone** in complex matrices such as peas, asparagus, wheat, coffee beans, and peanuts.[\[8\]](#)

2. Principle: The analytes are extracted from the sample matrix using acetonitrile. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering substances. Quantification is achieved using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) in multiple reaction monitoring (MRM) mode.[\[8\]](#)

3. Materials and Reagents:

- Acetonitrile (HPLC grade)

- Water (HPLC grade)
- Sodium chloride (NaCl)
- Dispersive SPE sorbents: primary secondary amine (PSA), C18, and aminopropyl (NH2)
- Analytical standards of disulfoton, disulfoton sulfoxide, and **disulfoton sulfone**
- Centrifuge tubes (50 mL)
- Vortex mixer
- Centrifuge
- UHPLC-MS/MS system

4. Sample Preparation (Extraction):

- Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.
- For dry samples like wheat, coffee beans, and peanuts, add 5 mL of water and allow to soak.
- Add 10 mL of acetonitrile to the tube.
- Vortex for 10 minutes to extract the analytes.
- Add 4 g of NaCl and vortex for 30 seconds.
- Centrifuge at 5000 rpm for 5 minutes.

5. Sample Cleanup (d-SPE):

- Transfer 1.5 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.
- Add 50 mg of PSA, 50 mg of C18, and 50 mg of NH2 sorbents.
- Vortex for 1 minute.
- Centrifuge at 10000 rpm for 5 minutes.

- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

6. UHPLC-MS/MS Analysis:

- Column: C18 column (e.g., Thermo Syncronis C18, 150 mm × 2.1 mm, 5 µm)[8]
- Mobile Phase: Gradient elution with water and acetonitrile
- Column Temperature: 40 °C[8]
- Injection Volume: 2 µL[8]
- Ionization Mode: Positive electrospray ionization (ESI+)[8]
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.

7. Quantification: Prepare matrix-matched calibration curves using analytical standards to quantify the concentration of disulfoton and its metabolites in the samples.[8]

Protocol 2: Analysis of Disulfoton in Air Samples

This protocol is based on OSHA Method 62 for the collection and analysis of disulfoton from workplace air.

1. Scope: This method is for the determination of disulfoton in air, with applicability to environmental air monitoring with appropriate modifications.

2. Principle: Air is drawn through a sampling tube containing a glass fiber filter and a solid sorbent to trap disulfoton. The filter and sorbent are then extracted with a suitable solvent, and the extract is analyzed by gas chromatography (GC) with a phosphorus-specific detector.

3. Materials and Reagents:

- Sampling pump
- OVS-2 sampling tubes (or equivalent) containing a glass fiber filter and two sections of sorbent material

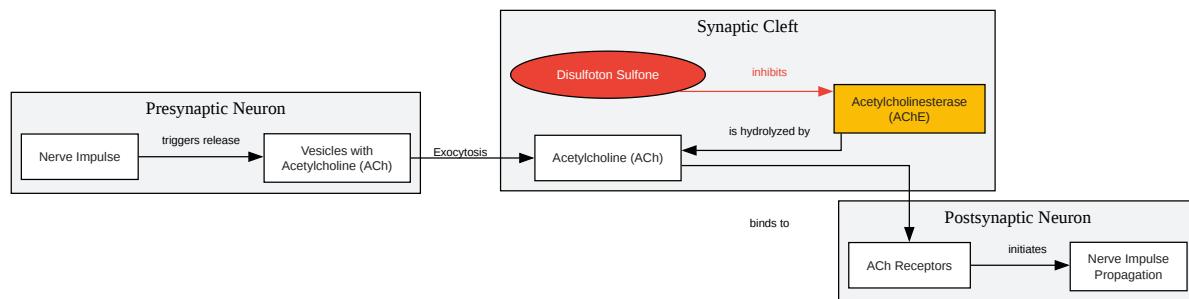
- Toluene (pesticide grade)
- Analytical standard of disulfoton
- GC system with a flame photometric detector (FPD) or nitrogen-phosphorus detector (NPD)

4. Sample Collection:

- Calibrate a personal sampling pump to a known flow rate (e.g., 1 L/min).
- Attach the sampling tube to the pump and place it in the sampling area.
- Draw a known volume of air through the tube.
- After sampling, seal the tube and transport it to the laboratory for analysis.

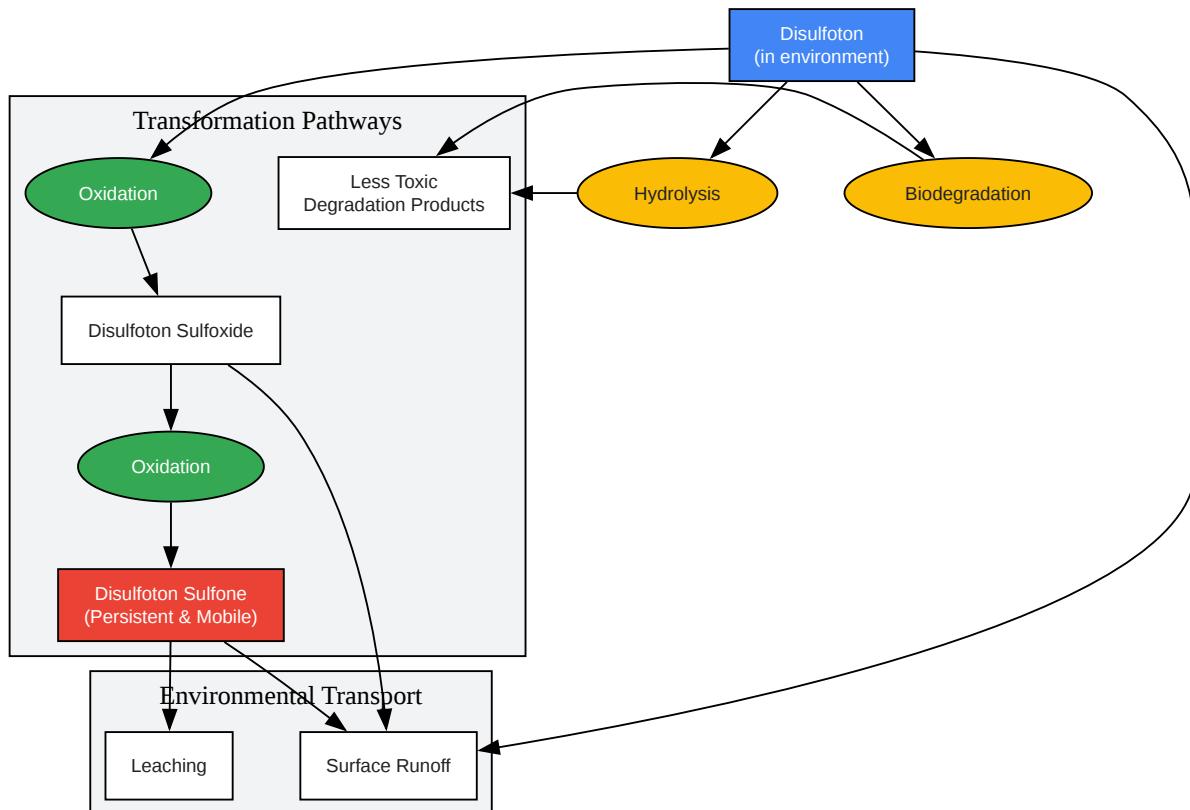
5. Sample Preparation:

- Carefully break open the sampling tube and transfer the glass fiber filter and the front sorbent section to a vial.
- Transfer the back sorbent section to a separate vial to check for breakthrough.
- Add a known volume of toluene to each vial.
- Agitate the vials to extract the disulfoton.

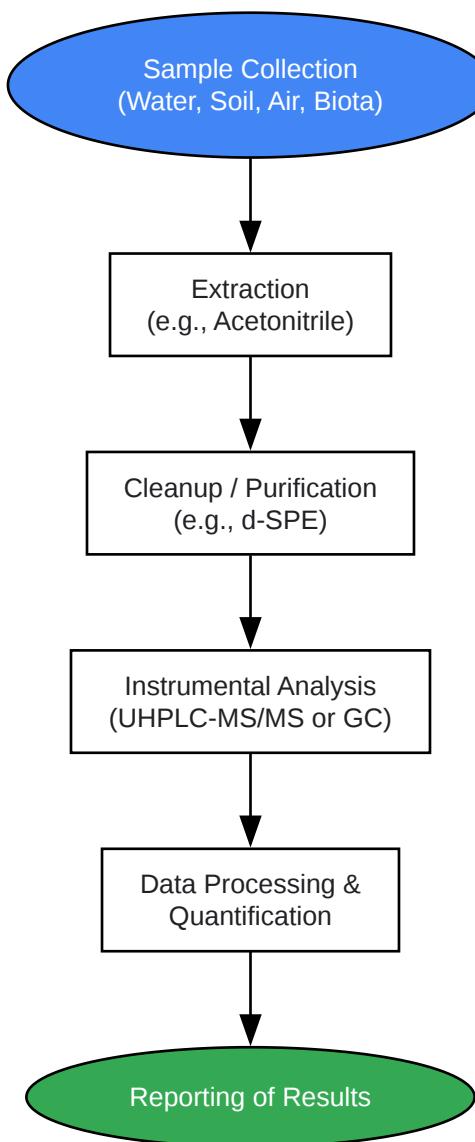

6. GC Analysis:

- Column: A suitable capillary column for organophosphate pesticide analysis.
- Injector and Detector Temperatures: Optimized for the analysis of disulfoton.
- Carrier Gas: High-purity nitrogen or helium.
- Injection: Inject an aliquot of the sample extract into the GC.

7. Quantification: Prepare a calibration curve using standard solutions of disulfoton in toluene. Determine the concentration of disulfoton in the samples by comparing their peak areas to the


calibration curve.

Visualizations


[Click to download full resolution via product page](#)

Caption: Mechanism of cholinesterase inhibition by **Disulfoton Sulfone**.

[Click to download full resolution via product page](#)

Caption: Environmental transformation and transport pathways of Disulfoton.

[Click to download full resolution via product page](#)

Caption: General analytical workflow for **Disulfoton Sulfone** monitoring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Disulfoton (Ref: ENT 23347) [sitem.herts.ac.uk]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. ADEQUACY OF THE DATABASE - Toxicological Profile for Disulfoton - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [Determination of disulfoton and its metabolites in agricultural products by dispersive soild phase extraction-ultra high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Disulfoton Sulfone in Environmental Monitoring]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150065#application-of-disulfoton-sulfone-in-environmental-monitoring>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com